
N-((4-(2-methoxyphenyl)-5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((4-(2-methoxyphenyl)-5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C31H34N6O5S2 and its molecular weight is 634.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((4-(2-methoxyphenyl)-5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide, commonly referred to as a triazole derivative, has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This compound's structural features suggest it may interact with various biological targets, leading to significant therapeutic effects.
The compound has the following chemical characteristics:
- Molecular Formula : C31H34N6O5S2
- Molecular Weight : 634.8 g/mol
- CAS Number : 392683-11-3
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines. The following table summarizes key findings from relevant studies:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 1.575 | Induces apoptosis via caspase activation |
OCUM-2MD3 (Gastric) | 0.88 | Inhibits EGFR tyrosine kinase activity |
Panc-1 (Pancreatic) | 1.4 | Cell cycle arrest at G2/M phase |
These results indicate that the compound exhibits potent anticancer properties through multiple mechanisms, including apoptosis induction and cell cycle disruption.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cancer progression. Notably:
- EGFR Inhibition : The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), which is crucial for tumor growth and survival.
- Caspase Activation : It activates caspases, leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : The compound causes G2/M phase arrest, preventing cancer cells from proliferating.
Study 1: Anticancer Efficacy
In a study published in MDPI, the triazole derivative was tested against several cancer cell lines, including MCF-7 and Panc-1. The results demonstrated significant cytotoxicity with IC50 values indicating strong efficacy compared to established chemotherapeutics like doxorubicin .
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic pathways activated by this compound. It was found that treatment with the triazole derivative led to increased levels of active caspases and alterations in BAX/Bcl-2 ratios, indicating a shift towards apoptosis .
Additional Biological Activities
Beyond its anticancer properties, preliminary studies suggest that this compound may possess:
- Antioxidant Activity : Similar compounds have shown antioxidant properties, which could contribute to their overall therapeutic profile.
- Anti-inflammatory Effects : Some derivatives in the same chemical class have demonstrated anti-inflammatory activities, suggesting potential applications in treating inflammatory diseases .
科学的研究の応用
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to N-((4-(2-methoxyphenyl)-5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide exhibit significant anticancer properties. The compound's design incorporates a triazole ring and a sulfonamide moiety, which have been associated with antitumor activity. Studies have shown that structural modifications can enhance efficacy against various cancer cell lines by inhibiting specific pathways involved in tumor growth and survival .
Mechanism of Action
The proposed mechanism involves the inhibition of histone deacetylases (HDACs), which play a critical role in cancer cell proliferation. By modifying gene expression through acetylation status, these compounds can induce apoptosis in cancer cells. In vitro studies have demonstrated that derivatives of this compound can effectively reduce cell viability in several cancer types, including breast and lung cancers .
Anti-inflammatory Applications
Recent studies suggest that the compound may also possess anti-inflammatory properties. In silico molecular docking studies have indicated its potential as a 5-lipoxygenase (5-LOX) inhibitor. This enzyme is crucial in the biosynthesis of leukotrienes, mediators of inflammation. The ability to inhibit 5-LOX could provide therapeutic avenues for treating inflammatory diseases such as asthma and rheumatoid arthritis .
Neuroprotective Effects
There is emerging evidence that compounds related to this compound may offer neuroprotective benefits. The inhibition of certain pathways linked to neurodegenerative diseases such as Alzheimer's disease has been highlighted in recent research. These compounds may help mitigate cognitive decline by modulating neuroinflammatory responses and promoting neuronal survival .
Case Studies and Research Findings
特性
IUPAC Name |
N-[[4-(2-methoxyphenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34N6O5S2/c1-22-9-8-10-24(19-22)33-29(38)21-43-31-35-34-28(37(31)26-11-4-5-12-27(26)42-2)20-32-30(39)23-13-15-25(16-14-23)44(40,41)36-17-6-3-7-18-36/h4-5,8-16,19H,3,6-7,17-18,20-21H2,1-2H3,(H,32,39)(H,33,38) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCLGIHFMQTTYPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3OC)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34N6O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
634.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。